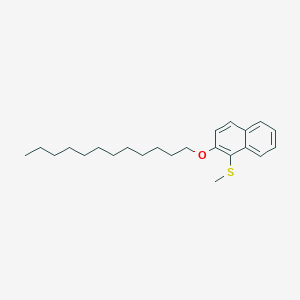
2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound features a naphthalene ring substituted with a dodecyloxy group at the second position and a methylsulfanyl group at the first position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the desired substituents.
Thioether Formation: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., methylthiol) reacts with a halogenated naphthalene derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the oxygen functionalities, typically using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deoxygenated derivatives
Substitution: Nitro or halogenated naphthalene derivatives
Applications De Recherche Scientifique
2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The dodecyloxy and methylsulfanyl groups play a crucial role in determining the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dodecyloxy)naphthalene: Lacks the methylsulfanyl group, resulting in different chemical properties.
1-(Methylsulfanyl)naphthalene: Lacks the dodecyloxy group, affecting its solubility and reactivity.
2-(Dodecyloxy)-1-(methylsulfanyl)benzene: Similar structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
2-(Dodecyloxy)-1-(methylsulfanyl)naphthalene is unique due to the presence of both the dodecyloxy and methylsulfanyl groups on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
109970-77-6 |
|---|---|
Formule moléculaire |
C23H34OS |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
2-dodecoxy-1-methylsulfanylnaphthalene |
InChI |
InChI=1S/C23H34OS/c1-3-4-5-6-7-8-9-10-11-14-19-24-22-18-17-20-15-12-13-16-21(20)23(22)25-2/h12-13,15-18H,3-11,14,19H2,1-2H3 |
Clé InChI |
HGOBWYQZODMDOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C2=CC=CC=C2C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


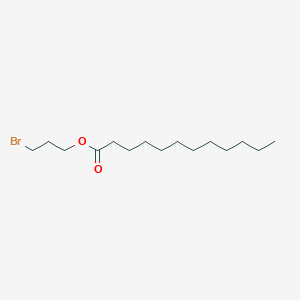
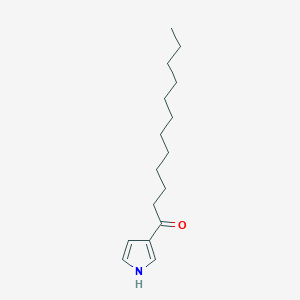
![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)
![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
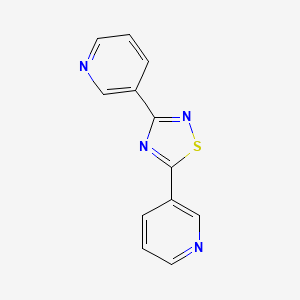
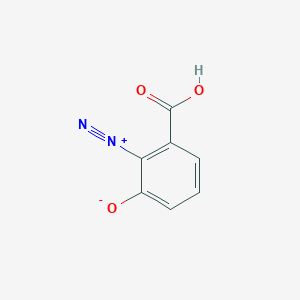
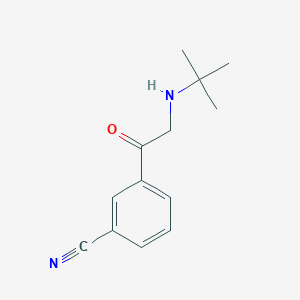
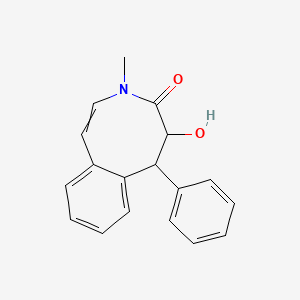
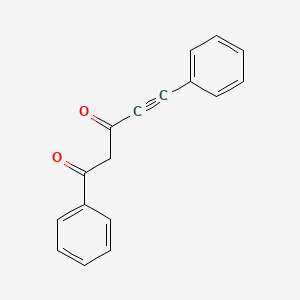
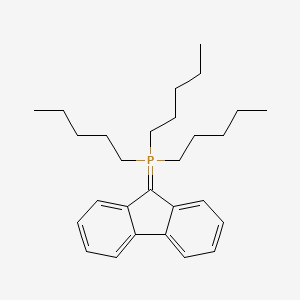
![[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene](/img/structure/B14326414.png)
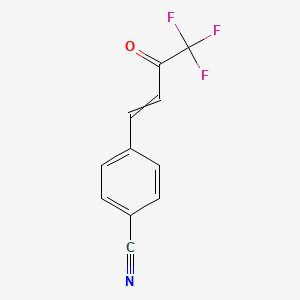
![Benzo[b]thiophen-5-amine, 2-(1-piperidinylmethyl)-](/img/structure/B14326425.png)
![2,6-Diphenyl[1,3,2]oxazastibolo[2,3-b][1,3,2]oxazastibole](/img/structure/B14326433.png)
